An In-depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Synthesis, Reactivity, and Applications
This technical guide provides a comprehensive overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a versatile tripodal molecule that serves as a crucial building block in supramolecular chemistry, materials science, and drug discovery. We will delve into its chemical and physical properties, provide a detailed protocol for its synthesis, explore its characteristic reactivity, and discuss its applications as a core molecule for dendrimers and a linker in the burgeoning field of metal-organic frameworks (MOFs).
Core Properties of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, also known as 2,4,6-tris(chloromethyl)mesitylene, is a symmetrically substituted aromatic hydrocarbon.[1] Its structure, featuring a central mesitylene (1,3,5-trimethylbenzene) core with three chloromethyl substituents, imparts a C3 symmetry, making it an ideal scaffold for the construction of complex, well-defined three-dimensional structures.
Physicochemical Data
A summary of the key physicochemical properties of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅Cl₃ | [2] |
| Molecular Weight | 265.60 g/mol | [2] |
| CAS Number | 3849-01-2 | [2] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 170-171 °C | [3] |
| Solubility | Soluble in common organic solvents such as ethanol and dimethyl sulfoxide. | [2] |
| Density | 1.199 g/cm³ (predicted) | [3] |
Spectroscopic Data
The structural identity of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: Due to the molecule's high symmetry, the proton NMR spectrum is relatively simple. It is expected to show two singlets: one for the protons of the three equivalent methyl groups and another for the protons of the three equivalent chloromethyl groups.
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon-13 NMR spectrum will reflect the molecule's symmetry, exhibiting distinct signals for the methyl carbons, the chloromethyl carbons, and the aromatic carbons. Based on the spectrum of the parent compound, mesitylene, which shows three distinct carbon environments, the spectrum of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is predicted to have four signals: one for the three equivalent methyl carbons, one for the three equivalent chloromethyl carbons, and two for the six aromatic carbons (three substituted and three unsubstituted).[4]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene
The primary and most efficient method for the synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene).[1] This electrophilic aromatic substitution reaction introduces three chloromethyl groups onto the aromatic ring in a single, controlled step.
Reaction Mechanism: The Blanc Chloromethylation
The Blanc reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1] The key steps of the mechanism are as follows:
-
Activation of Formaldehyde: The Lewis acid catalyst activates the formaldehyde by coordinating to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.
-
Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile, attacking the activated formaldehyde to form a benzylic alcohol intermediate.
-
Conversion to Chloride: The resulting benzylic alcohol is then rapidly converted to the corresponding chloromethyl group by reaction with hydrogen chloride.
Due to the activating effect of the methyl groups on the mesitylene ring, the reaction proceeds readily to introduce three chloromethyl groups at the ortho and para positions relative to the methyl groups.
Caption: Mechanism of the Blanc Chloromethylation of Mesitylene.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-established procedure for the tris-bromomethylation of mesitylene and general principles of chloromethylation reactions.[2][5]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Paraformaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ice-water bath
-
Distilled water
-
Methanol (for washing)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1 equivalent), paraformaldehyde (3.3 equivalents), and glacial acetic acid.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (catalytic amount) to the stirred mixture.
-
HCl Introduction: Cool the flask in an ice-water bath. Slowly bubble anhydrous hydrogen chloride gas through the reaction mixture with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise. Maintain the temperature between -10 °C and 0 °C during the addition.[6]
-
Reaction Progression: After the addition of HCl is complete, allow the reaction mixture to stir at a low temperature for an additional 2-3 hours to ensure the reaction goes to completion.[6]
-
Work-up: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water with stirring. A white to pale-yellow precipitate of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any remaining acid and salts, followed by a wash with cold methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to yield 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene as a crystalline solid.
Reactivity and Synthetic Applications
The three chloromethyl groups of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene are highly reactive towards nucleophilic substitution, making this compound an exceptionally versatile building block for the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
The benzylic chlorides are readily displaced by a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This allows for the facile introduction of the tripodal mesitylene core into various molecular architectures.
Caption: Nucleophilic substitution reactions of the title compound.
Application as a Core Molecule for Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[7] The C3 symmetry of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene makes it an excellent initiator core for the divergent synthesis of dendrimers.[8]
Illustrative Synthetic Workflow for Dendrimer Synthesis:
-
Core Reaction: 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is reacted with a bifunctional nucleophile (e.g., an amino alcohol) to form the first-generation dendrimer.
-
Activation of Peripheral Groups: The terminal functional groups of the first-generation dendrimer are then activated for further reaction.
-
Iterative Growth: Steps 1 and 2 are repeated to build subsequent generations of the dendrimer, leading to an exponential increase in the number of terminal functional groups.
Caption: Divergent synthesis of a dendrimer using the title compound as the core.
Application as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[9] While 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is not typically used as a primary linker in the de novo synthesis of MOFs due to the high reactivity of the chloromethyl groups, it is an excellent candidate for post-synthetic modification (PSM) of pre-formed MOFs.[10]
PSM allows for the introduction of new functionalities into a MOF without altering its underlying framework. The reactive chloromethyl groups of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene can be used to covalently attach a variety of functional molecules to the MOF, such as catalytic sites or drug molecules.
Workflow for Post-Synthetic Modification of MOFs:
-
MOF Synthesis: A MOF with suitable reactive sites (e.g., amino groups on the organic linkers) is synthesized.
-
Linker Attachment: The synthesized MOF is then treated with 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene. The chloromethyl groups react with the functional groups on the MOF linkers, covalently attaching the tripodal core to the framework.
-
Further Functionalization: The remaining two chloromethyl groups on the now-tethered linker are available for further reactions, allowing for the introduction of additional functionalities.
Laboratory Safety and Handling
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[11] It is also an irritant to the respiratory system.[12]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory at all times.[1]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
Handling and Storage
-
Avoid creating dust.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
Spill and Waste Disposal
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal.[13]
-
For larger spills, evacuate the area and contact emergency services.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[1]
Conclusion
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene is a highly valuable and versatile building block in modern chemistry. Its unique C3 symmetric structure and the high reactivity of its three chloromethyl groups make it an ideal starting material for the synthesis of complex molecular architectures, including dendrimers and functionalized metal-organic frameworks. While its synthesis and handling require careful attention to safety protocols due to its hazardous nature, its potential for creating novel materials with tailored properties ensures its continued importance in academic and industrial research.
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